molecular formula C19H19Cl2N7O B12125308 2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide

2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide

Cat. No.: B12125308
M. Wt: 432.3 g/mol
InChI Key: OTJJWMJJYVWJCW-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide is a complex organic compound characterized by its unique structure, which includes dichlorobenzamide, dimethylpyrimidine, and imidazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide typically involves multiple steps:

    Formation of the Pyrimidine Intermediate: The initial step involves the synthesis of 4,6-dimethylpyrimidine-2-amine. This can be achieved through the reaction of acetylacetone with guanidine in the presence of a base such as sodium ethoxide.

    Imidazole Derivative Synthesis: The imidazole derivative, 2-(1H-imidazol-4-yl)ethylamine, is synthesized by the reaction of glyoxal with ammonia and formaldehyde.

    Coupling Reaction: The final step involves the coupling of the pyrimidine intermediate with the imidazole derivative and 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the benzamide ring.

    Oxidation and Reduction: The imidazole and pyrimidine rings can participate in redox reactions, altering the electronic properties of the compound.

    Condensation Reactions: The compound can form condensation products with various aldehydes and ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Formation of derivatives with different substituents on the benzamide ring.

    Oxidation Products: Oxidized forms of the imidazole or pyrimidine rings.

    Condensation Products: Various imine or enamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide: Lacks the imidazole moiety, which may reduce its biological activity.

    4,6-Dimethyl-N-(2-(1H-imidazol-4-yl)ethyl)benzamide: Lacks the dichloro substitution, potentially altering its reactivity and biological properties.

Uniqueness

The presence of both dichloro and imidazole groups in 2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide makes it unique. This combination enhances its potential interactions with biological targets, increasing its utility in medicinal chemistry and biological research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19Cl2N7O

Molecular Weight

432.3 g/mol

IUPAC Name

2,4-dichloro-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]benzamide

InChI

InChI=1S/C19H19Cl2N7O/c1-11-7-12(2)26-19(25-11)28-18(23-6-5-14-9-22-10-24-14)27-17(29)15-4-3-13(20)8-16(15)21/h3-4,7-10H,5-6H2,1-2H3,(H,22,24)(H2,23,25,26,27,28,29)

InChI Key

OTJJWMJJYVWJCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CN=CN2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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